
5-Bromo-2-(oxan-4-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(oxan-4-yl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both oxygen and nitrogen atoms in its structure. It is a derivative of oxazole, a five-membered aromatic ring that contains one oxygen and one nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Bromination : The bromination of oxazoles, such as 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, is significant for chemical synthesis. Li et al. (2011) discuss the regioselective bromination of oxazoles, highlighting its relevance in Suzuki-Miyaura and Negishi coupling reactions (Li, Buzon, & Zhang, 2011).
Synthetic Access to Heterocycles : Laurent and Romine (2009) describe the synthesis of oxazolyl-substituted heterocycles from masked α-halo ketones, which are essential for the production of various oxazole derivatives (Laurent & Romine, 2009).
Efficient Method for Synthesis : Yamane, Mitsudera, and Shundoh (2004) present an efficient method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles, demonstrating the versatility and regioselectivity in the synthesis of brominated oxazole compounds (Yamane, Mitsudera, & Shundoh, 2004).
Application in Coordination Chemistry
- Coordination Chemistry of Oxazoline Ligands : Gómez, Muller, and Rocamora (1999) explored the use of oxazoline ligands in transition metal-catalyzed asymmetric syntheses, demonstrating the significance of oxazoles in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Structural and Physicochemical Studies
Crystal Structures : Stein, Hoffmann, and Fröba (2015) investigated the crystal structures of derivatives of 1,3-oxazolines, providing insights into the supramolecular features and interactions of these compounds (Stein, Hoffmann, & Fröba, 2015).
Synthesis and Properties of Oxazole Derivatives : Balasubramanian (2007) detailed the synthesis and properties of various oxazole derivatives, emphasizing their utility in creating useful synthetic intermediates for natural product synthesis (Balasubramanian, 2007).
Physicochemical Properties of S-Derivatives : A study in 2020 examined the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, highlighting the potential of oxazole derivatives in various applications (2020).
Biomedical Research
Predicted Biological Activity : Bigdan (2021) analyzed the relationship between predicted biological activity and chemical structure of certain oxazole derivatives, suggesting potential in antitumor, antiviral, and antibacterial applications (Bigdan, 2021).
Antiviral and Cytotoxic Activities : Selvam et al. (2010) synthesized novel quinazolin-4(3H)-one derivatives, including a compound with a bromo-oxazole structure, showing distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Eigenschaften
IUPAC Name |
5-bromo-2-(oxan-4-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-7-5-10-8(12-7)6-1-3-11-4-2-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFGOLGNLHQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

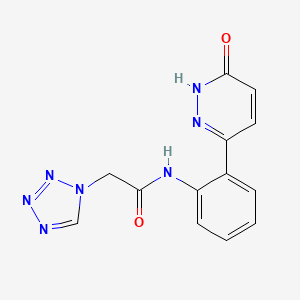
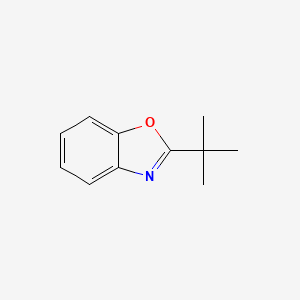
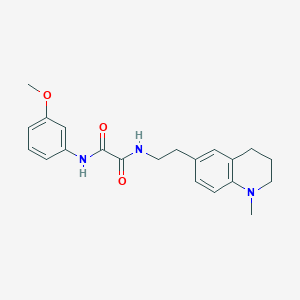
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)
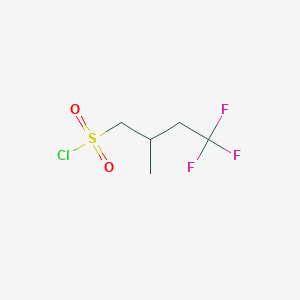
![2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2585625.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)
![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2585631.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2585632.png)
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2585633.png)
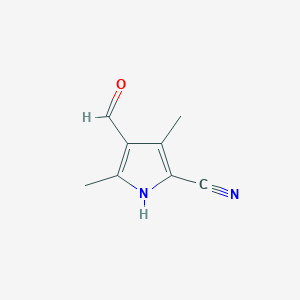

![3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2585641.png)